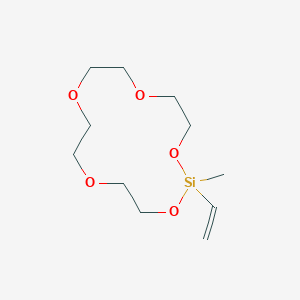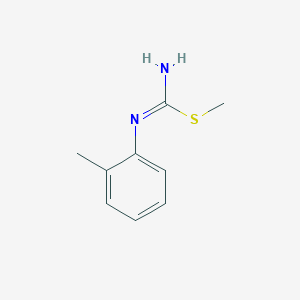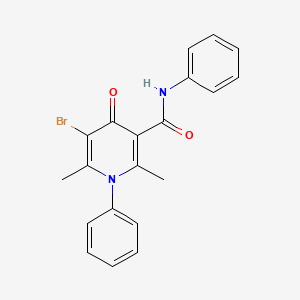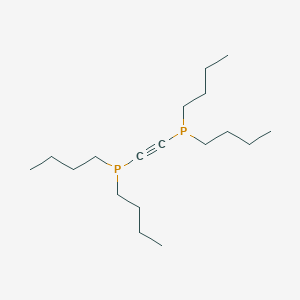![molecular formula C20H18O8 B14427940 [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid CAS No. 79339-08-5](/img/structure/B14427940.png)
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .
化学反応の分析
Types of Reactions
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
科学的研究の応用
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoyl and oxobutyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]acetic acid
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]butanoic acid
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
79339-08-5 |
|---|---|
分子式 |
C20H18O8 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-[2-benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-10(21)15(18(24)11-5-3-2-4-6-11)16(17(19(25)26)20(27)28)13-8-7-12(22)9-14(13)23/h2-9,15-17,22-23H,1H3,(H,25,26)(H,27,28) |
InChIキー |
PSLRGRWXDZPPQM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=C(C=C(C=C1)O)O)C(C(=O)O)C(=O)O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




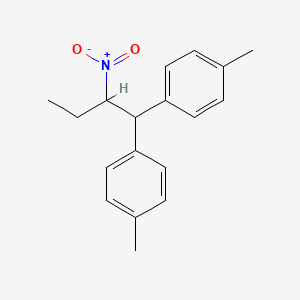
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
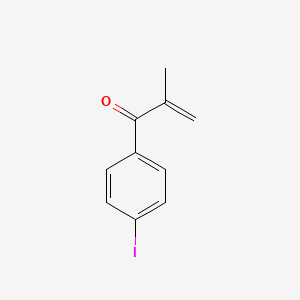
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
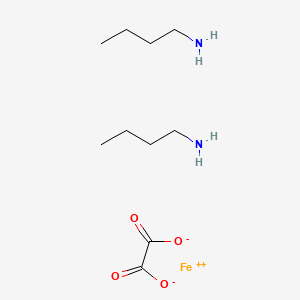
silane](/img/structure/B14427896.png)
